molecular formula C8H16O B1330227 3-Ethylcyclohexanol CAS No. 4534-76-3

3-Ethylcyclohexanol

Cat. No.: B1330227
CAS No.: 4534-76-3
M. Wt: 128.21 g/mol
InChI Key: UNIOXDKEUNVBAC-UHFFFAOYSA-N
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Description

3-Ethylcyclohexanol (CAS: 4534-76-3) is a monocyclic tertiary alcohol with the molecular formula C₈H₁₆O and a molecular weight of 128.21 g/mol . It is classified as an organic synthesis building block, primarily used in pharmaceutical and chemical research. The compound features an ethyl group at the 3-position of the cyclohexanol ring, which influences its steric and electronic properties .

Synthesis and Reactivity: A key synthetic route involves the oxidation of this compound to 3-ethylcyclohexanone using sodium dichromate in dilute sulfuric acid under controlled temperature conditions (≤30°C) . This reaction highlights its utility as a precursor for ketone derivatives.

Commercial Availability: this compound is available in ≥95% purity, typically packaged in 5g quantities for research purposes .

Properties

IUPAC Name

3-ethylcyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O/c1-2-7-4-3-5-8(9)6-7/h7-9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNIOXDKEUNVBAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCC(C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10281282
Record name 3-ethylcyclohexanol
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Molecular Weight

128.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4534-76-3
Record name 4534-76-3
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Record name 3-ethylcyclohexanol
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Record name 3-ethylcyclohexan-1-ol
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Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Ethylcyclohexanol can be synthesized through several methods. One common method involves the hydrogenation of 3-ethylcyclohexanone using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures. Another method includes the Grignard reaction, where ethylmagnesium bromide reacts with cyclohexanone, followed by hydrolysis to yield this compound .

Industrial Production Methods: Industrial production of this compound often involves catalytic hydrogenation processes. The hydrogenation of cyclohexyl acetate using copper-zinc-alumina catalysts is one such method. This process is conducted in a batch reactor, where the catalyst promotes the selective hydrogenation of cyclohexyl acetate to produce cyclohexanol and ethanol .

Chemical Reactions Analysis

Types of Reactions: 3-Ethylcyclohexanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Chromic acid, potassium permanganate, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Thionyl chloride, phosphorus tribromide.

Major Products Formed:

    Oxidation: 3-Ethylcyclohexanone.

    Reduction: 3-Ethylcyclohexane.

    Substitution: 3-Ethylcyclohexyl halides (e.g., 3-ethylcyclohexyl chloride).

Scientific Research Applications

3-Ethylcyclohexanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-ethylcyclohexanol in chemical reactions involves the interaction of its hydroxyl group with various reagents. For example, in oxidation reactions, the hydroxyl group is converted to a carbonyl group through the loss of hydrogen atoms. In substitution reactions, the hydroxyl group is replaced by other functional groups through nucleophilic attack .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Isomers of 3-Ethylcyclohexanol

2-Ethylcyclohexanol (CAS: 3760-20-1)
  • Molecular Formula: C₈H₁₆O (same as this compound)
  • Key Difference : The ethyl group is at the 2-position, creating distinct steric effects.
  • Properties : Exists as a cis-trans mixture, which may affect crystallization behavior and solubility .
1-Ethylcyclohexanol
  • Molecular Formula : C₈H₁₆O
  • Key Difference : Ethyl substitution at the 1-position alters ring conformation and hydrogen-bonding capacity.
  • Research Note: Derivatives such as 3,5-dinitrobenzoates exhibit melting points (e.g., 105.5–107.5°C for 2-methyl-1-ethylcyclohexanol derivatives), suggesting differences in stability compared to this compound .

Substituted Cyclohexanols with Varied Functional Groups

Cyclohexanemethanol (CAS: 100-49-2)
  • Molecular Formula : C₇H₁₄O
  • Molecular Weight : 114.19 g/mol
  • Key Difference : Contains a hydroxymethyl (-CH₂OH) group instead of ethyl.
  • Reactivity: The primary alcohol group may undergo oxidation to carboxylic acids or esterification more readily than tertiary alcohols like this compound .
3-CHLOROCYCLOHEXENE (CAS: 2441-97-6)
  • Molecular Formula : C₆H₉Cl
  • Molecular Weight : 116.59 g/mol
  • Key Difference: Chlorine substituent introduces electrophilic reactivity, enabling elimination or nucleophilic substitution reactions, unlike the hydroxyl group in this compound .

Methyl-Substituted Cyclohexanols

3,5-Dimethylcyclohexanol (CAS: 5441-52-1)
  • Molecular Formula : C₈H₁₆O
  • Key Difference : Methyl groups at 3- and 5-positions create a more rigid and symmetrical structure.
  • Applications: Potential differences in volatility and solubility due to increased branching .

Data Table: Key Properties and Comparisons

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Substituent Position Functional Group Notable Applications/Reactivity
This compound 4534-76-3 C₈H₁₆O 128.21 3-position Tertiary alcohol Oxidation to ketones ; organic synthesis
2-Ethylcyclohexanol 3760-20-1 C₈H₁₆O 128.21 2-position Tertiary alcohol Structural isomer studies
Cyclohexanemethanol 100-49-2 C₇H₁₄O 114.19 N/A Primary alcohol Esterification precursor
3-CHLOROCYCLOHEXENE 2441-97-6 C₆H₉Cl 116.59 3-position Chloroalkene Intermediate in halogenation reactions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Ethylcyclohexanol
Reactant of Route 2
3-Ethylcyclohexanol

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